molecular formula C16H17BrO B067442 1-((4-(3-Bromopropyl)phenoxy)methyl)benzene CAS No. 167091-73-8

1-((4-(3-Bromopropyl)phenoxy)methyl)benzene

Cat. No.: B067442
CAS No.: 167091-73-8
M. Wt: 305.21 g/mol
InChI Key: IBZKTVPDAHUHSV-UHFFFAOYSA-N
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Description

1-(Benzyloxy)-4-(3-bromopropyl)benzene is an organic compound with the molecular formula C16H17BrO It is a derivative of benzene, featuring a benzyloxy group and a bromopropyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Benzyloxy)-4-(3-bromopropyl)benzene can be synthesized through several methods. One common approach involves the reaction of 1-(benzyloxy)-4-bromobenzene with 1,3-dibromopropane in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) under reflux conditions.

Industrial Production Methods

Industrial production of 1-(benzyloxy)-4-(3-bromopropyl)benzene may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

1-(Benzyloxy)-4-(3-bromopropyl)benzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The bromopropyl group can be reduced to form propyl derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzyl ethers or amines.

    Oxidation: Formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Formation of propylbenzene derivatives.

Scientific Research Applications

1-(Benzyloxy)-4-(3-bromopropyl)benzene has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.

    Material Science: Utilized in the preparation of polymers and advanced materials.

    Biological Studies: Investigated for its interactions with biological molecules and potential bioactivity.

Mechanism of Action

The mechanism of action of 1-(Benzyloxy)-4-(3-bromopropyl)benzene depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond with the benzene ring. In oxidation reactions, the benzyloxy group is converted to an aldehyde or carboxylic acid through the addition of oxygen atoms. In reduction reactions, the bromopropyl group is reduced to a propyl group by the addition of hydrogen atoms.

Comparison with Similar Compounds

Similar Compounds

    1-(Benzyloxy)-4-bromobenzene: Lacks the propyl group, making it less versatile in certain synthetic applications.

    1-(Benzyloxy)-4-(3-chloropropyl)benzene: Similar structure but with a chlorine atom instead of bromine, which can affect reactivity and selectivity in chemical reactions.

    1-(Benzyloxy)-4-(3-iodopropyl)benzene: Contains an iodine atom, which can lead to different reaction pathways due to the larger atomic size and different bond strengths.

Uniqueness

1-(Benzyloxy)-4-(3-bromopropyl)benzene is unique due to the presence of both benzyloxy and bromopropyl groups, allowing for a wide range of chemical transformations and applications. Its reactivity and versatility make it a valuable compound in organic synthesis and scientific research.

Properties

IUPAC Name

1-(3-bromopropyl)-4-phenylmethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrO/c17-12-4-7-14-8-10-16(11-9-14)18-13-15-5-2-1-3-6-15/h1-3,5-6,8-11H,4,7,12-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBZKTVPDAHUHSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)CCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20340071
Record name 1-(Benzyloxy)-4-(3-bromopropyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20340071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

167091-73-8
Record name 1-(Benzyloxy)-4-(3-bromopropyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20340071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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